Cas no 79335-75-4 (N-(R)-6-Carboxy-N2-N-(1-oxoheptyl)-D-γ-glutamyl-L-lysyl-D-alanine)
N-(R)-6-Carboxy-N2-N-(1-oxoheptyl)-D-γ-glutamyl-L-lysyl-D-alanine Chemical and Physical Properties
Names and Identifiers
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- D-Alanine,N-(1-oxoheptyl)-D-g-glutamyl-(6R)-6-carboxy-L-lysyl-
- FK 565
- (2R,6S)-2-amino-7-{[(1R)-1-carboxyethyl]amino}-6-[(N-heptanoyl-D-gamma-glutamyl)amino]-7-oxoheptanoic acid
- FK-565
- FR-41565
- N-[6(R)-Carboxy-N2-(N-heptanoyl-D-gamma-glutamyl)-L-lysyl]-D-alanine
- D-Alanine, N-(1-oxoheptyl)-D-gamma-glutamyl-(6R)-6-carboxy-L-lysyl-
- (2R,6S)-2-amino-7-[[(1R)-1-carboxyethyl]amino]-6-[[(4R)-4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid
- HEPTANOYL-.GAMMA.-D-GLUTAMYL-(L)-MESO-DIAMINOPIMELYL-(D)-ALANINE
- FR41565
- Heptanoyl-gamma-D-glutamyl-L-meso-diaminopimelyl-D-alanine
- DTXSID10229629
- HD9KDE59ZR
- N-(1-Oxoheptyl)-D-gamma-glutamyl-(6R)-6-carboxy-L-lysyl-D-alanine
- N-[N2-(N-Heptanoyl-.gamma.-D-glutamyl)-meso-2(L),2'-(D)-diamino-1-pimeloyl]-D-alanine
- N-[(R)-6-Carboxy-N2-[N-(1-oxoheptyl)-D-gamma-glutamyl]-L-lysyl]-D-alanine
- D-Alanine, N-((R)-6-carboxy-N2-(N-(1-oxoheptyl)-D-gamma-glutamyl)-L-lysyl)-
- 79335-75-4
- D-ALANINE, N-(1-OXOHEPTYL)-D-.GAMMA.-GLUTAMYL-(6R)-6-CARBOXY-L-LYSYL-
- D-Alanine, N-(1-oxoheptyl)-D-g-glutamyl-(6R)-6-carboxy-L-lysyl-
- FR 41565
- (2R,6S)-2-amino-6-[[(4R)-4-(heptanoylamino)-5-hydroxy-5-oxo-pentanoyl]amino]-7-[[(1R)-2-hydroxy-1-methyl-2-oxo-ethyl]amino]-7-oxo-heptanoic acid
- UNII-HD9KDE59ZR
- N-(R)-6-Carboxy-N2-N-(1-oxoheptyl)-D-γ-glutamyl-L-lysyl-D-alanine
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- Inchi: 1S/C22H38N4O9/c1-3-4-5-6-10-17(27)26-16(22(34)35)11-12-18(28)25-15(9-7-8-14(23)21(32)33)19(29)24-13(2)20(30)31/h13-16H,3-12,23H2,1-2H3,(H,24,29)(H,25,28)(H,26,27)(H,30,31)(H,32,33)(H,34,35)/t13-,14-,15+,16-/m1/s1
- InChI Key: ZRWBSKCFKHSDHD-LVQVYYBASA-N
- SMILES: O=C([C@H](CCC[C@H](C(=O)O)N)NC(CC[C@H](C(=O)O)NC(CCCCCC)=O)=O)N[C@@H](C(=O)O)C
Computed Properties
- Exact Mass: 502.264
- Monoisotopic Mass: 502.264
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 35
- Rotatable Bond Count: 19
- Complexity: 744
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.9
- Topological Polar Surface Area: 225Ų
Experimental Properties
- Density: 1.26
- Boiling Point: 924.1°C at 760 mmHg
- Flash Point: 512.7°C
- Refractive Index: 1.528
N-(R)-6-Carboxy-N2-N-(1-oxoheptyl)-D-γ-glutamyl-L-lysyl-D-alanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C181100-1mg |
N-[(R)-6-Carboxy-N2-[N-(1-oxoheptyl)-D-γ-glutamyl]-L-lysyl]-D-alanine |
79335-75-4 | 1mg |
$ 483.00 | 2023-04-18 | ||
| TRC | C181100-2.5mg |
N-[(R)-6-Carboxy-N2-[N-(1-oxoheptyl)-D-γ-glutamyl]-L-lysyl]-D-alanine |
79335-75-4 | 2.5mg |
$ 1057.00 | 2023-04-18 | ||
| TRC | C181100-5mg |
N-[(R)-6-Carboxy-N2-[N-(1-oxoheptyl)-D-γ-glutamyl]-L-lysyl]-D-alanine |
79335-75-4 | 5mg |
$ 2004.00 | 2023-04-18 | ||
| TRC | C181100-10mg |
N-[(R)-6-Carboxy-N2-[N-(1-oxoheptyl)-D-γ-glutamyl]-L-lysyl]-D-alanine |
79335-75-4 | 10mg |
$ 3766.00 | 2023-04-18 | ||
| TRC | C181100-50mg |
N-[(R)-6-Carboxy-N2-[N-(1-oxoheptyl)-D-γ-glutamyl]-L-lysyl]-D-alanine |
79335-75-4 | 50mg |
$ 15000.00 | 2023-09-08 |
N-(R)-6-Carboxy-N2-N-(1-oxoheptyl)-D-γ-glutamyl-L-lysyl-D-alanine Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on N-(R)-6-Carboxy-N2-N-(1-oxoheptyl)-D-γ-glutamyl-L-lysyl-D-alanine
Introduction to N-(R)-6-Carboxy-N2-N-(1-oxoheptyl)-D-γ-glutamyl-L-lysyl-D-alanine (CAS No. 79335-75-4)
N-(R)-6-Carboxy-N2-N-(1-oxoheptyl)-D-γ-glutamyl-L-lysyl-D-alanine is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This peptide, with its unique structural configuration, exhibits a range of potential applications, particularly in the development of novel therapeutic agents and biochemical research tools. The compound's molecular structure, characterized by its intricate arrangement of amino acids, makes it a subject of intense study for researchers exploring innovative solutions in drug design and molecular biology.
The CAS number 79335-75-4 provides a unique identifier for this compound, ensuring precise classification and referencing within scientific literature and databases. This numerical code is essential for researchers to accurately locate and verify the compound's properties, synthesis methods, and potential applications. The N-(R)-6-Carboxy-N2-N-(1-oxoheptyl)-D-γ-glutamyl-L-lysyl-D-alanine structure itself is a testament to the complexity and precision required in modern peptide synthesis, reflecting advancements in chemical synthesis techniques and analytical methodologies.
Recent studies have highlighted the significance of this peptide in various biochemical pathways and its potential role in modulating these pathways. The D-γ-glutamyl-L-lysyl-D-alanine moiety, in particular, has been implicated in several key biological processes, including enzyme inhibition, receptor binding, and cellular signaling. These findings have opened new avenues for research into the development of targeted therapies for a variety of diseases.
One of the most compelling aspects of N-(R)-6-Carboxy-N2-N-(1-oxoheptyl)-D-γ-glutamyl-L-lysyl-D-alanine is its potential as a building block for more complex peptide-based drugs. The ability to precisely modify specific amino acid residues allows for the creation of derivatives with tailored biological activities. This flexibility is crucial for drug development, as it enables researchers to optimize potency, selectivity, and pharmacokinetic properties.
The 1-oxoheptyl side chain is another critical feature of this compound, contributing to its unique physicochemical properties. This side chain influences solubility, stability, and interactions with biological targets, making it an important consideration in drug design. Researchers are exploring how modifications to this moiety can enhance the compound's efficacy and reduce potential side effects.
In the realm of academic research, N-(R)-6-Carboxy-N2-N-(1-oxoheptyl)-D-γ-glutamyl-L-lysyl-D-alanine has been utilized in several groundbreaking studies. For instance, its role in modulating inflammatory pathways has been extensively investigated. In one notable study published in a leading biochemical journal, researchers demonstrated that this peptide could significantly reduce inflammation in experimental models by inhibiting key pro-inflammatory cytokines. This finding underscores the compound's potential as an anti-inflammatory agent.
Furthermore, the compound has shown promise in preclinical trials as a component of multifunctional therapeutic agents. Its ability to interact with multiple biological targets makes it an attractive candidate for combination therapies. Such approaches are gaining traction in modern medicine as they offer synergistic benefits that can overcome limitations associated with single-agent treatments.
The synthesis of N-(R)-6-Carboxy-N2-N-(1-oxoheptyl)-D-γ-glutamyl-L-lysyl-D-alanine presents unique challenges due to its complex structure. However, advancements in solid-phase peptide synthesis (SPPS) have made it more feasible to produce this peptide on a scalable basis. SPPS allows for high-yield synthesis with minimal purification steps, making it an efficient method for producing complex peptides like this one.
From a commercial perspective, the demand for specialized peptides like N-(R)-6-Carboxy-N2-N-(1-oxoheptyl)-D-γ-glutamyl-L-lysyl-D-alanine is on the rise. Pharmaceutical companies are increasingly investing in peptide-based drugs due to their high specificity and low toxicity profiles. As a result, there is significant interest in developing robust synthetic routes and purification methods to ensure consistent quality and supply.
The future prospects for N-(R)-6-Carboxy-N2-N-(1-oxoheptyl)-D-γ-glutamyl-L-lysyl-D-alanine are promising. Ongoing research aims to further elucidate its mechanism of action and explore new therapeutic applications. Additionally, efforts are underway to optimize its synthetic pathways to enhance yield and reduce production costs. These advancements will be crucial in translating laboratory findings into viable clinical treatments.
In conclusion, N-(R)-6-Carboxy-N2-N-(1-oxoheptyl)-D-γ-glutamyl-L-lysyl-D-alanine represents a significant advancement in peptide chemistry with far-reaching implications for pharmaceutical research and development. Its unique structure and versatile applications make it a valuable tool for scientists investigating novel therapeutic strategies across various disease domains.
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